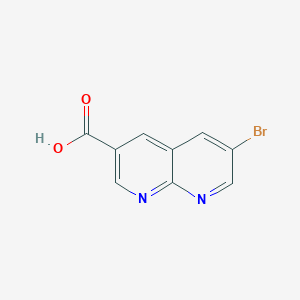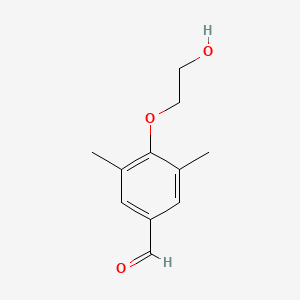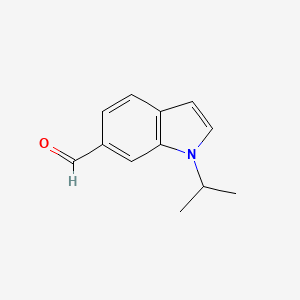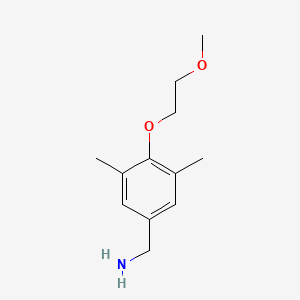
6-Bromo-1,8-naphthyridine-3-carboxylic acid
Vue d'ensemble
Description
6-Bromo-1,8-naphthyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
Suzuki–Miyaura Reactions : A study by Kumar and Khan (2017) explored the Suzuki-Miyaura reaction using derivatives of 1,8-naphthyridine, demonstrating the synthesis of various diarylated and arylated naphthyridine products. This indicates the potential of 6-Bromo-1,8-naphthyridine-3-carboxylic acid in forming complex organic compounds through palladium-catalyzed cross-coupling reactions (Kumar & Khan, 2017).
Pyrrole Ring Construction : The research by Ioannidou et al. (2011) demonstrates the use of ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate in synthesizing Ethyl Canthinone-1-carboxylates. This process involves a palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed C-N coupling, indicating the versatility of naphthyridine derivatives in synthesizing biologically active compounds (Ioannidou et al., 2011).
Synthesis of Derivatives
Formation of Carbamate and Amine Derivatives : Lin (2006) synthesized 5-Methyl-2-(3-methoxyphenyl)-1,8-naphthyridine derivatives with significant cytotoxicity. The research highlights the synthesis of carbamate and amine prodrugs of 1,8-naphthyridin-4-one, showcasing the potential of naphthyridine derivatives in medicinal chemistry (Lin, 2006).
Aminations of Bromo-Naphthyridines : Czuba and Woźniak (2010) explored the reactions of bromo-naphthyridines with potassium amide, leading to various amino derivatives. This study suggests the utility of naphthyridine derivatives in synthesizing amino-substituted compounds, useful in various chemical syntheses (Czuba & Woźniak, 2010).
Synthesis of Fluorinated Naphthoic Acids : Tagat et al. (2002) describe the synthesis of fluorinated naphthoic acids from bromo compounds, including derivatives similar to this compound. This research is significant for the synthesis of biologically active fluorinated compounds (Tagat et al., 2002).
Biological Applications
Antibacterial Activity : Mogilaiah, Rao, and Sudhakar (2001) synthesized 1,8-Naphthyridinyl-4-thiazolidinones, demonstrating their potential antibacterial activity. This suggests the applicability of naphthyridine derivatives in developing new antimicrobial agents (Mogilaiah, Rao, & Sudhakar, 2001).
DNA Ligase Inhibition : Surivet et al. (2012) investigated 2-amino-[1,8]-naphthyridine-3-carboxamides (ANCs) for their inhibition of bacterial NAD(+)-dependent DNA ligases. This indicates the potential of this compound derivatives in developing antibacterial agents (Surivet et al., 2012).
Antimicrobial Agents : Gurjar et al. (2020) synthesized 1,8-naphthyridine-3-carboxylic acid derivatives and found them to have broad-spectrum antimicrobial activity, further supporting the potential of naphthyridine derivatives in the development of novel antimicrobial agents (Gurjar et al., 2020).
Mécanisme D'action
Target of Action
Naphthyridines are known to have diverse biological activities . They are used in the treatment of several human diseases and have applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
Mode of Action
The specific and differential functionalization of the naphthyridine core leads to specific activity . For example, certain naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
Naphthyridines in general are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Naphthyridines in general have a wide range of biological effects due to their diverse biological activities .
Analyse Biochimique
Biochemical Properties
6-Bromo-1,8-naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and reductases, by binding to their active sites and modulating their activity. For instance, it has been observed to inhibit the activity of enoyl-ACP reductase, an enzyme involved in fatty acid biosynthesis, by forming a stable complex with the enzyme’s active site . Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as protein kinases, leading to changes in downstream signaling cascades . This modulation can result in altered gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. At the molecular level, this compound exerts its effects through several mechanisms, including enzyme inhibition, protein-protein interactions, and changes in gene expression. For instance, this compound can inhibit the activity of enzymes by binding to their active sites and preventing substrate binding . This inhibition can lead to a decrease in the enzymatic activity and subsequent downstream effects on cellular processes. Additionally, this compound can interact with transcription factors, leading to changes in gene expression and alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models, where it can modulate cellular processes over several days.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . Additionally, it can influence metabolic flux by inhibiting key enzymes in metabolic pathways, such as fatty acid biosynthesis and glycolysis. These interactions can result in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys, where it is metabolized and excreted.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and influence gene expression. In the cytoplasm, it can modulate signaling pathways and enzyme activity. In the mitochondria, it can affect cellular metabolism and energy production.
Propriétés
IUPAC Name |
6-bromo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-2-5-1-6(9(13)14)3-11-8(5)12-4-7/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDVTLHSUAKOFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1438569.png)

![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)


![tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1438576.png)
![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide](/img/structure/B1438577.png)
![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438579.png)
amine](/img/structure/B1438581.png)

![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)
